10H-Spiro[acridine-9,9'-fluorene]
Overview
Description
10H-Spiro[acridine-9,9’-fluorene]: is an organic compound with the molecular formula C25H17N and a molecular weight of 331.42 g/mol . It is characterized by a spiro linkage between an acridine and a fluorene moiety, resulting in a unique three-dimensional structure. This compound is known for its applications in various fields, including organic electronics and photonics.
Mechanism of Action
Target of Action
It’s known that this compound is widely used in organic optoelectronic materials , suggesting that its targets could be related to light-emitting or light-absorbing molecules.
Mode of Action
10H-Spiro[acridine-9,9’-fluorene] is a donor-acceptor type material . It’s doped with a yellow emitting iridium (III) bis (4-phenylthieno [3,2-c]pyridinato-N,C2′) acetylacetonate (PO-01) dopant . The interaction between 10H-Spiro[acridine-9,9’-fluorene] and its targets results in high quantum efficiency .
Biochemical Pathways
Given its use in optoelectronic materials , it’s likely that it influences pathways related to light absorption and emission.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
The result of 10H-Spiro[acridine-9,9’-fluorene]'s action is the realization of high quantum efficiency in yellow phosphorescent OLEDs . This suggests that the compound’s action leads to efficient light emission in these devices.
Action Environment
The action of 10H-Spiro[acridine-9,9’-fluorene] is influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature . These conditions likely help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Spiro[acridine-9,9’-fluorene] typically involves the reaction of acridine derivatives with fluorene derivatives under specific conditions. One common method involves the use of imine intermediates, which are then cyclized to form the spiro compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 10H-Spiro[acridine-9,9’-fluorene] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 10H-Spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
10H-Spiro[acridine-9,9’-fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Photonics: Employed in the design of photonic devices and materials for light manipulation.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a scaffold for drug development
Comparison with Similar Compounds
Spiro[acridine-9,9’-xanthene]: Similar spiro structure but with a xanthene moiety instead of fluorene.
Spiro[acridine-9,9’-thioxanthene]: Contains a thioxanthene moiety, offering different electronic properties.
Uniqueness: 10H-Spiro[acridine-9,9’-fluorene] is unique due to its specific combination of acridine and fluorene, providing distinct electronic and photonic properties. This uniqueness makes it valuable in applications requiring specific optical and electronic characteristics .
Properties
IUPAC Name |
spiro[10H-acridine-9,9'-fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZRCASAHKFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5NC6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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